molecular formula C11H14N2O3S B12514410 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

Katalognummer: B12514410
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: YRHKQPXPYMGEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid typically involves the reaction of 5-methylthiazole-4-carboxylic acid with cyclopentane-1-carboxylic acid under specific conditions. The reaction may require the use of coupling agents and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is unique due to its combination of the thiazole ring and cyclopentane-1-carboxylic acid, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler counterparts .

Eigenschaften

Molekularformel

C11H14N2O3S

Molekulargewicht

254.31 g/mol

IUPAC-Name

2-[(5-methyl-1,3-thiazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O3S/c1-6-9(12-5-17-6)10(14)13-8-4-2-3-7(8)11(15)16/h5,7-8H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

YRHKQPXPYMGEOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CS1)C(=O)NC2CCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.